molecular formula C9H12N2O B1196999 2-Cyano-2-cyclohexylideneacetamide CAS No. 704-16-5

2-Cyano-2-cyclohexylideneacetamide

Cat. No. B1196999
CAS RN: 704-16-5
M. Wt: 164.2 g/mol
InChI Key: HPLVMKGWFQBJOV-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclohexylideneacetamide is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.209 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-Cyano-2-cyclohexylideneacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The linear formula of 2-Cyano-2-cyclohexylideneacetamide is C9H12N2O . The molecular weight of this compound is 164.209 g/mol .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Cyano-2-cyclohexylideneacetamide: is a versatile precursor in the synthesis of various heterocyclic compounds. Its structure contains both a cyano and an acetamide group, which are reactive sites that can undergo cyclization reactions to form diverse heterocycles . These heterocycles are often the backbone of many biologically active molecules, making this compound valuable in medicinal chemistry.

Biological Activity

The compound has been studied for its potential biological activities. Derivatives of cyanoacetamide, like 2-Cyano-2-cyclohexylideneacetamide , have drawn attention due to their reported diverse biological activities. This includes potential antibacterial, antifungal, and anticancer properties, which are subject to ongoing research to develop new chemotherapeutic agents .

Organic Synthesis Intermediates

In organic synthesis, 2-Cyano-2-cyclohexylideneacetamide serves as an intermediate for the preparation of more complex organic molecules. Its reactivity allows for various modifications through condensation and substitution reactions, enabling the creation of a wide array of compounds with different functional groups .

Safety and Hazards

The safety data sheet for a similar compound, 2-Cyanoacetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-cyano-2-cyclohexylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVMKGWFQBJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990604
Record name 2-Cyano-2-cyclohexylideneethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Cyano-2-cyclohexylideneacetamide

CAS RN

704-16-5
Record name 2-Cyano-2-cyclohexylideneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC98308
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98308
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Record name 2-Cyano-2-cyclohexylideneethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

600 ml of toluene, 200 g of cyanoacetamide, 193 g of cyclohexanone, 15 g of ammonium acetate and 24 g of acetic acid are placed in a 2 litre flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap connected to a condenser, under nitrogen flow. The mixture is heated under reflux, simultaneously separating the water by distilling the water-toluene azeotrope. The separated water is collected in the Dean-Stark trap and removed at suitable time intervals. After 2 hours, on completion of the azeotropic distillation, it is cooled to 70° C., washed with 400 ml of a saturated sodium bicarbonate solution and cooled to 15° C. The precipitated solid is filtered off, washed with 70 ml of toluene, then 70 ml of water and dried in an oven at 40° C. under vacuum. 213 g of 2-cyclohexylidene-2-cyanoacetamide are obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction 1. consists of condensing the cyclohexanone (I) with cyanoacetamide, to obtain 2-cyclohexylidene-2-cyanoacetamide (IX); this reaction can be undertaken for example in toluene, in the presence of ammonium acetate and acetic acid, heating to a temperature between 20 and 150° C., and preferably to the reflux temperature of the reaction mixture; the compound IX is separated from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2-cyclohexylideneacetamide
Reactant of Route 2
2-Cyano-2-cyclohexylideneacetamide
Reactant of Route 3
2-Cyano-2-cyclohexylideneacetamide

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